N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the cyclization of nitroarenes via photochemical dearomative ring expansion. This process is mediated by blue light and occurs at room temperature, transforming the six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of palladium-catalyzed decarboxylation reactions, which proceed smoothly under mild conditions with ample reaction scope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The azepane ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules . The compound’s effects are mediated through its binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylbenzenesulfonamide: A similar compound with a benzylbenzenesulfonamide moiety.
N-[2-(azepane-1-carbonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide: Another azepane derivative with a dimethylphenoxy group.
Uniqueness
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide is unique due to its specific structural features, including the azepane ring and phenylacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(16-17-10-4-3-5-11-17)22-19-13-7-6-12-18(19)21(25)23-14-8-1-2-9-15-23/h3-7,10-13H,1-2,8-9,14-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGYMWCTGYDYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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